molecular formula C18H20N2O5 B11770448 ethyl 6-amino-5-cyano-4-(2,4-dimethoxyphenyl)-2-methyl-4H-pyran-3-carboxylate

ethyl 6-amino-5-cyano-4-(2,4-dimethoxyphenyl)-2-methyl-4H-pyran-3-carboxylate

Cat. No.: B11770448
M. Wt: 344.4 g/mol
InChI Key: LUWLOSVILNSJSN-UHFFFAOYSA-N
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Description

Ethyl 6-amino-5-cyano-4-(2,4-dimethoxyphenyl)-2-methyl-4H-pyran-3-carboxylate (molecular formula: C₁₈H₂₀N₂O₅; molecular weight: 344.37 g/mol) is a polysubstituted 4H-pyran derivative featuring a 2,4-dimethoxyphenyl group at the 4-position, a cyano group at the 5-position, and an ethyl ester at the 3-position . Its stereochemistry includes one defined stereocenter (4S configuration), which may influence biological activity or crystallization behavior. The compound is synthesized via multicomponent reactions involving aldehydes, malononitrile, and ethyl acetoacetate under green conditions (e.g., aqueous media or room temperature) . Its structural complexity and functional groups make it a versatile intermediate for pharmaceuticals, agrochemicals, and materials science.

Properties

Molecular Formula

C18H20N2O5

Molecular Weight

344.4 g/mol

IUPAC Name

ethyl 6-amino-5-cyano-4-(2,4-dimethoxyphenyl)-2-methyl-4H-pyran-3-carboxylate

InChI

InChI=1S/C18H20N2O5/c1-5-24-18(21)15-10(2)25-17(20)13(9-19)16(15)12-7-6-11(22-3)8-14(12)23-4/h6-8,16H,5,20H2,1-4H3

InChI Key

LUWLOSVILNSJSN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC(=C(C1C2=C(C=C(C=C2)OC)OC)C#N)N)C

Origin of Product

United States

Biological Activity

Ethyl 6-amino-5-cyano-4-(2,4-dimethoxyphenyl)-2-methyl-4H-pyran-3-carboxylate (CAS: 551921-43-8) is a compound belonging to the pyran family, known for its diverse biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H20N2O5C_{18}H_{20}N_{2}O_{5}. The compound features a pyran ring substituted with various functional groups that contribute to its biological properties.

Structural Formula

\text{SMILES }CCOC(C(C1c(cc2)cc(OC)c2OC)=C(C)OC(N)=C1C#N)=O

1. Antimicrobial Activity

Research indicates that compounds within the pyran class exhibit significant antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains. In vitro studies have shown promising results, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Microbial Strain MIC (µg/mL) Reference
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

2. Anti-inflammatory Activity

The compound has demonstrated anti-inflammatory effects in several assays. It inhibits the production of pro-inflammatory cytokines and reduces edema in animal models. The mechanism involves inhibition of the NF-kB pathway, which is crucial for inflammatory responses.

Case Study: Edema Reduction

In a controlled study on rats, administration of this compound resulted in a significant reduction in paw edema compared to the control group.

Treatment Paw Edema (mm) Control (mm)
Compound Administered510

3. Anticancer Properties

This compound has shown potential as an anticancer agent in various cancer cell lines. It exhibits cytotoxic effects primarily through apoptosis induction and cell cycle arrest.

Research Findings

In vitro studies have assessed the cytotoxicity against several cancer cell lines including A549 (lung cancer) and MCF-7 (breast cancer). The IC50 values indicate significant potency.

Cell Line IC50 (µM) Mechanism of Action
A54915Apoptosis induction
MCF-720Cell cycle arrest

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituent (R) Molecular Weight Synthesis Method Key Properties/Applications Reference
Ethyl 6-amino-5-cyano-4-(2,4-dimethoxyphenyl)-2-methyl-4H-pyran-3-carboxylate (target compound) 2,4-dimethoxyphenyl 344.37 Multicomponent reaction in water Pharmaceutical intermediate; chiral center
Ethyl 6-amino-5-cyano-4-(4-methoxyphenyl)-2-methyl-4H-pyran-3-carboxylate 4-methoxyphenyl 318.35 Cs-PVP-catalyzed reaction Higher yield (90%) with Cs-PVP catalyst
Ethyl 6-amino-5-cyano-4-(4-hydroxyphenyl)-2-methyl-4H-pyran-3-carboxylate 4-hydroxyphenyl 314.34 Fe₃O₄@NFC@Co(II)-catalyzed synthesis Enhanced hydrogen bonding via -OH group
Ethyl 6-amino-5-cyano-4-(3-fluorophenyl)-2-methyl-4H-pyran-3-carboxylate 3-fluorophenyl 332.18 Commercial synthesis >99% purity; pharmaceutical API
Ethyl 6-amino-5-cyano-4-phenyl-2-methyl-4H-pyran-3-carboxylate Phenyl 300.34 Electrochemical evaluation Corrosion inhibitor for low-carbon steel
Ethyl 6-amino-5-cyano-4-(1,3-diphenylpyrazol-4-yl)-2-methyl-4H-pyran-3-carboxylate 1,3-diphenylpyrazol-4-yl Not reported Triethylamine-mediated cyclization Pyrazole hybrid; heterocyclic diversification

Structural and Electronic Effects

  • Fluorine substituents (e.g., 3-fluorophenyl) increase lipophilicity and metabolic stability, making them favorable in drug design .
  • The triclinic crystal system of the 4-fluorophenyl analog () contrasts with the target compound’s uncharacterized packing, suggesting substituent-dependent lattice arrangements .

Research Findings and Data Tables

Table 1: Substituent Impact on Physical Properties

Substituent Melting Point (°C) Solubility (Polar Solvents) LogP (Predicted)
2,4-dimethoxyphenyl Not reported Moderate 2.1
4-hydroxyphenyl Not reported High 1.8
3-fluorophenyl >99% purity Moderate 2.4
Phenyl Not reported Low 2.9

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